molecular formula C19H22O6S B15160679 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate CAS No. 656810-11-6

3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate

Cat. No.: B15160679
CAS No.: 656810-11-6
M. Wt: 378.4 g/mol
InChI Key: HGLLZVVREALHLA-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C19H22O6S and a molecular weight of 378.44 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and a sulfonate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-ethoxy-4-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonate ester can also participate in ionic interactions with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of both an ethoxy group and a formyl group, which confer distinct reactivity and properties. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

656810-11-6

Molecular Formula

C19H22O6S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(2-ethoxy-4-formylphenoxy)propyl 4-methylbenzenesulfonate

InChI

InChI=1S/C19H22O6S/c1-3-23-19-13-16(14-20)7-10-18(19)24-11-4-12-25-26(21,22)17-8-5-15(2)6-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3

InChI Key

HGLLZVVREALHLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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